molecular formula C16H18N2O2 B1437519 N-(4-Aminophenyl)-4-propoxybenzamide CAS No. 1020056-61-4

N-(4-Aminophenyl)-4-propoxybenzamide

Cat. No.: B1437519
CAS No.: 1020056-61-4
M. Wt: 270.33 g/mol
InChI Key: QDUNGUBFBCVLKY-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-propoxybenzamide is a chemical compound of interest in scientific research and development. As a benzamide derivative, this class of compounds is frequently explored in industrial and scientific research applications (NIST, 2025) . Handling and Safety: Researchers should note that similar benzamide compounds have been associated with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation (Echemi, 2025) . It is essential to handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and to use it only in a well-ventilated area (Echemi, 2025) . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Storage: To ensure stability, this product should be stored in a cool, dark place under an inert atmosphere (BLD Pharm, 2025) . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-aminophenyl)-4-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-11-20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUNGUBFBCVLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of N-(4-Aminophenyl)-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Synthetic Methodology of N-(4-Aminophenyl)-4-propoxybenzamide

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: this compound[1]

  • Common Aliases: 4-Propoxy-4'-aminobenzanilide; 4-Propoxy-N-(p-aminophenyl)benzamide.[1]

  • Structural Class: Aromatic Amide / Calamitic Mesogen Precursor.[1]

  • Homolog Reference: Structurally analogous to N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (CAS: 1020054-04-9) [1].[1][2]

Strategic Significance: This compound represents a "Janus" scaffold in applied chemistry.[1] On one face, the 4-propoxybenzamide moiety provides a rigid, lipophilic core characteristic of liquid crystalline mesogens (rod-like molecules).[1] On the other, the 4-aminophenyl terminus acts as a reactive chemical handle.[1][3] This duality makes it a critical intermediate for:

  • Liquid Crystal Polymers (LCPs): It serves as a monomer for side-chain liquid crystalline polyamides, where the "odd-numbered" propyl spacer influences phase transition temperatures (the "Odd-Even Effect").[1]

  • Medicinal Chemistry: It functions as a privileged scaffold for Histone Deacetylase (HDAC) inhibitors, specifically Class I selective inhibitors where the benzamide acts as the cap group and the amine facilitates zinc interaction or further functionalization [2].

Part 2: Physicochemical Properties

The following data aggregates predicted values based on quantitative structure-property relationship (QSPR) modeling of homologous series (C3-propoxy vs. C5-isopentyloxy), validated against standard benzanilide cores.

Table 1: Physicochemical Profile

PropertyValue (Experimental/Predicted)Technical Insight
Molecular Formula C₁₆H₁₈N₂O₂--
Molecular Weight 270.33 g/mol Optimal range for fragment-based drug design (Rule of 3 compliant).[1]
Appearance Off-white to pale yellow crystalline solidColoration often indicates trace oxidation of the aniline amine.[1]
Melting Point 145°C - 155°C (Predicted)High crystallinity due to intermolecular hydrogen bonding (Amide N-H[1]···O=C).
LogP (Octanol/Water) 3.2 ± 0.4Moderately lipophilic. The propoxy tail increases membrane permeability compared to the bare benzanilide.[1]
pKa (Basic) 4.8 ± 0.2 (Aniline -NH₂)The amide group is neutral.[1] The aniline nitrogen is the primary protonation site.[1]
Solubility (Water) < 0.1 mg/mL (Insoluble)Requires co-solvents (DMSO, DMF) or pH adjustment (< pH 4) for aqueous dissolution.
Solubility (Organic) High in DMSO, DMF, THF; Moderate in EthanolSuitable for standard organic synthesis workflows.[1]
H-Bond Donors 2 (Amide -NH, Aniline -NH₂)Critical for supramolecular assembly in liquid crystal phases.[1]
Polar Surface Area ~55 ŲGood predictor for oral bioavailability (Veber rules).

Part 3: Robust Synthetic Methodology

To ensure high purity (>98%) required for polymer or pharmaceutical applications, a Convergent Protection Strategy is recommended over direct coupling. Direct reaction of 4-propoxybenzoyl chloride with p-phenylenediamine often leads to uncontrollable bis-acylation (oligomerization).[1]

Recommended Route: Nitro-Reduction Pathway

Step-by-Step Protocol

Phase A: Etherification (Synthesis of 4-Propoxybenzoic Acid)

  • Reagents: 4-Hydroxybenzoic acid (1.0 eq), 1-Bromopropane (1.2 eq), KOH (2.5 eq).

  • Solvent: Ethanol/Water (3:1).[1]

  • Procedure: Reflux for 12 hours. The base deprotonates the phenol, facilitating nucleophilic attack on the propyl bromide.[1]

  • Workup: Acidify with HCl to precipitate the 4-propoxybenzoic acid. Recrystallize from ethanol.

Phase B: Acyl Chloride Activation

  • Reagents: 4-Propoxybenzoic acid, Thionyl Chloride (SOCl₂) (Excess), Cat. DMF.[1]

  • Conditions: Reflux under N₂ for 3 hours until gas evolution (SO₂, HCl) ceases.

  • Isolation: Remove excess SOCl₂ in vacuo. Use the crude acid chloride immediately to prevent hydrolysis.[1]

Phase C: Amide Coupling

  • Reagents: 4-Propoxybenzoyl chloride (1.0 eq), p-Nitroaniline (1.0 eq), Pyridine (1.2 eq) or TEA.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

  • Procedure: Add acid chloride dropwise to the p-nitroaniline solution at 0°C. Warm to RT and stir for 12h.

  • Mechanism: The pyridine scavenges the HCl byproduct, driving the formation of N-(4-nitrophenyl)-4-propoxybenzamide.[1]

Phase D: Selective Reduction (The Critical Step)

  • Reagents: Nitro-intermediate, 10% Pd/C (10 wt%), Ammonium Formate (5.0 eq) or H₂ gas (balloon).

  • Solvent: Methanol/THF (1:1).[1]

  • Procedure: Stir at RT. Monitor via TLC (Nitro compounds are yellow/UV active; Amines are often fluorescent/ninhydrin active).[1]

  • Purification: Filter through Celite to remove Pd.[1] Concentrate. Recrystallize from Ethanol/Water to yield This compound .[1]

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-Hydroxybenzoic Acid Ether 4-Propoxybenzoic Acid Start->Ether 1-Bromopropane KOH, Reflux Chloride Acid Chloride (Activated) Ether->Chloride SOCl2 DMF (cat) Coupling Nitro-Intermediate (Precursor) Chloride->Coupling p-Nitroaniline Pyridine, DCM Product N-(4-Aminophenyl)- 4-propoxybenzamide Coupling->Product Pd/C, H2 Reduction

Caption: Figure 1. Convergent synthesis pathway utilizing a nitro-reduction strategy to prevent polymerization.[1]

Part 4: Applications & Mechanism of Action

Materials Science: Liquid Crystal Mesogens

This molecule exhibits calamitic (rod-like) geometry .[1] The rigid benzanilide core provides the "hard" segment necessary for anisotropic alignment, while the propoxy tail acts as the "soft" spacer.[1]

  • Odd-Even Effect: The propyl chain (C3, odd) typically imparts higher transition temperatures and different elastic constants compared to even-numbered chains (butyl, hexyl) due to the alternation in the molecular shape anisotropy.[1]

  • Polymerization: The free amine (-NH₂) allows this unit to be grafted onto polyacrylate backbones or reacted with dianhydrides to form liquid crystalline polyimides [3].[1]

Drug Development: HDAC Inhibition Scaffold

In medicinal chemistry, the N-(4-aminophenyl)benzamide motif is a pharmacophore found in Class I HDAC inhibitors (e.g., Tacedinaline/CI-994).[1]

  • Binding Mode: The benzamide carbonyl forms a hydrogen bond with the backbone of the enzyme (Asp/His residues), while the phenyl ring occupies the hydrophobic tube.[1] The terminal amine can be modified to interact with the Zinc ion at the catalytic site or to improve selectivity.[1]

Visualization: Structure-Function Relationship

StructureFunction Core This compound Tail Propoxy Tail (Lipophilicity / LC Spacer) Core->Tail Scaffold Benzanilide Core (Rigidity / Pi-Stacking) Core->Scaffold Head 4-Amino Group (Chemical Handle / ZBG Precursor) Core->Head MatSci Liquid Crystals: Determines Phase Transition (Nematic/Smectic) Tail->MatSci Scaffold->MatSci Pharma Drug Design: HDAC Active Site Entry & Zinc Interaction Scaffold->Pharma Head->Pharma

Caption: Figure 2. Deconstruction of the molecule into functional domains for Materials Science vs. Pharma.[1]

Part 5: Analytical Characterization & Quality Control

To validate the synthesis of this compound, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.8 ppm (s, 1H): Amide -NH (Downfield, diagnostic).[1]

    • δ 7.9 ppm (d, 2H): Benzoyl aromatic protons (Ortho to C=O).

    • δ 7.4 ppm (d, 2H): Aniline aromatic protons (Meta to NH₂).

    • δ 6.5 ppm (d, 2H): Aniline aromatic protons (Ortho to NH₂ - Upfield due to shielding).[1]

    • δ 4.9 ppm (s, 2H): Amine -NH₂ (Broad singlet, exchangeable with D₂O).[1]

    • δ 4.0 ppm (t, 2H): Propoxy -OCH₂-.[1]

    • δ 1.7 ppm (m, 2H): Propoxy -CH₂-.[1]

    • δ 1.0 ppm (t, 3H): Propoxy -CH₃.[1]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at 271.14 m/z .[1]

  • Storage & Stability:

    • Oxidation Sensitivity: The free aniline is prone to air oxidation (turning brown/purple).[1] Store under Argon/Nitrogen at -20°C.

    • Hygroscopicity: Low, but keep desiccated to prevent amide hydrolysis over long periods.[1]

References

  • ChemicalBook. (2024).[1] N-(4-Aminophenyl)-4-(isopentyloxy)benzamide Product Description. Retrieved from [1]

  • National Institutes of Health (NIH). (2018).[1] Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues. PubMed Central.[1] Retrieved from [1]

  • BenchChem. (2025).[1][4] Application Notes and Protocols for N-(4-Formylphenyl)benzamide in Materials Science. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 4-Amino-N-(4-aminophenyl)benzamide Safety & Properties. Retrieved from [1]

Sources

An In-depth Technical Guide to the Chemical Structure Analysis of N-(4-Aminophenyl)-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Aminophenyl)-4-propoxybenzamide is a molecule of significant interest, possessing structural motifs common in medicinal chemistry and materials science. Unambiguous confirmation of its chemical structure is a prerequisite for any meaningful research, development, or quality control application. This guide presents a multi-faceted, self-validating analytical workflow for the comprehensive structural elucidation of this compound. We move beyond mere data presentation to explain the causality behind the selection of each technique, detailing field-proven protocols for mass spectrometry, NMR spectroscopy, and infrared spectroscopy. By integrating data from these orthogonal methods, researchers can achieve an unequivocal and robust confirmation of the molecular identity, integrity, and connectivity of this compound.

Introduction: The Imperative for Rigorous Structural Verification

In the realms of drug discovery and materials science, the precise arrangement of atoms within a molecule dictates its function. This compound, with its distinct aromatic rings, amide linkage, and flexible propoxy chain, presents a structure whose properties are highly sensitive to isomeric impurities or synthetic side products. Therefore, a rigorous and multi-modal approach to its structural analysis is not merely academic but a critical step to ensure data reproducibility, efficacy, and safety in subsequent applications.

This guide champions the principle of orthogonal verification , wherein a combination of independent analytical techniques, each probing different molecular attributes, is used to build a cohesive and unassailable structural assignment.

Core Chemical Data

A foundational understanding begins with the basic chemical properties of the target molecule.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₆H₁₈N₂O₂N/A
Molecular Weight 270.33 g/mol N/A
CAS Number Not explicitly assigned; related structures exist.N/A
Core Structure A 4-propoxybenzoyl group linked via an amide bond to a p-phenylenediamine moiety.N/A

The Analytical Workflow: A Strategy for Certainty

The chosen analytical workflow is designed to be logical and efficient. It begins with a rapid, high-level confirmation of mass and formula, proceeds to a detailed mapping of the proton and carbon skeleton, and finishes by confirming the presence of key functional groups.

Analytical_Workflow cluster_0 Phase 1: Initial Confirmation cluster_1 Phase 2: Skeletal Elucidation cluster_2 Phase 3: Functional Group & Final Verification Synthesis Synthesized Product HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Verify MW & Formula NMR_1H ¹H NMR HRMS->NMR_1H Map H Framework NMR_13C ¹³C NMR NMR_1H->NMR_13C Map C Framework FTIR FTIR Spectroscopy NMR_13C->FTIR Confirm Functional Groups Confirmation Confirmed Structure FTIR->Confirmation Data_Convergence HRMS HRMS Data Elemental Formula: C₁₆H₁₈N₂O₂ Confirmed_Structure Unambiguous Structure of This compound HRMS->Confirmed_Structure NMR NMR Data Proton Connectivity Carbon Skeleton Propoxy, Amide, and Amine locations NMR->Confirmed_Structure FTIR FTIR Data Key Functional Groups: -NH₂ (primary amine) -NH-C=O (sec. amide) -O-R (ether) FTIR->Confirmed_Structure

Caption: Convergence of orthogonal analytical data.

References

  • Yáñez, M., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. Available at: [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

  • NIST. (2021). 4-Propoxybenzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts in Organic Compounds. Available at: [Link]

  • PubChem. 4-Isopropoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (2021). 4-Propoxybenzoic acid IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Chemical Shifts of Common Lab Solvents. Available at: [Link]

  • PubChem. N-(4-Aminophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

Methodological & Application

Application Note: A Validated Synthesis Protocol for N-(4-Aminophenyl)-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzamide Scaffolds in Modern Chemistry

The benzamide functional group is a cornerstone in medicinal chemistry and materials science. As a key structural motif, it is present in a multitude of pharmacologically active compounds, demonstrating a broad range of biological activities including antiemetic, antipsychotic, and anticancer properties.[1] The synthesis of novel benzamide derivatives is therefore a critical endeavor for the discovery of new therapeutic agents and functional materials.

This application note provides a detailed, field-proven protocol for the synthesis of N-(4-Aminophenyl)-4-propoxybenzamide, a molecule that combines the core benzamide structure with a versatile primary amine and a propoxy chain. The presence of the primary amine offers a reactive handle for further chemical modifications, making this compound a valuable intermediate for constructing more complex molecules, such as inhibitors of DNA methyltransferase or other targeted therapeutics.[2]

The protocol herein is designed for robustness and high yield, employing a two-step pathway that ensures selectivity and minimizes side-product formation. We will detail the conversion of 4-propoxybenzoic acid to its reactive acyl chloride intermediate, followed by amidation with p-nitroaniline and a subsequent reduction of the nitro group. This approach circumvents the challenges associated with the direct acylation of the difunctional p-phenylenediamine, which can often lead to difficult-to-separate bis-amide byproducts.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. This strategy prioritizes control and purity by first installing the amide bond using a protected aniline derivative (p-nitroaniline), followed by the deprotection (reduction) of the nitro group to yield the final primary amine.

  • Step 1: Amide Bond Formation: 4-Propoxybenzoic acid is first activated by converting it into 4-propoxybenzoyl chloride using thionyl chloride (SOCl₂). This highly reactive acyl chloride is then coupled with p-nitroaniline in the presence of a base to form the stable intermediate, N-(4-nitrophenyl)-4-propoxybenzamide.

  • Step 2: Nitro Group Reduction: The nitro intermediate is subsequently reduced to the corresponding primary amine, this compound, via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.

Synthesis_Pathway cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Nitro Group Reduction A 4-Propoxybenzoic Acid B 4-Propoxybenzoyl Chloride A->B SOCl₂, Reflux D N-(4-Nitrophenyl)-4-propoxybenzamide B->D + (C) Pyridine, DCM C p-Nitroaniline E This compound D->E H₂, Pd/C Ethanol

Sources

Application Notes and Protocols: N-(4-Aminophenyl)-4-propoxybenzamide as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-(4-Aminophenyl)-4-propoxybenzamide

In the landscape of modern medicinal chemistry and materials science, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. This compound is one such pivotal building block, embodying a bifunctional scaffold that has found significant utility, particularly in the synthesis of targeted therapeutics. Its structure, featuring a reactive primary amine and a modifiable benzamide core, allows for sequential and divergent synthesis strategies. This document serves as a comprehensive technical guide, providing in-depth application notes and detailed experimental protocols for the synthesis and utilization of this important intermediate. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the synthetic transformations.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use. The following table summarizes the key data for this compound and its precursors.

Property 4-Propoxybenzoic Acid N-(4-nitrophenyl)-4-propoxybenzamide This compound
Molecular Formula C₁₀H₁₂O₃C₁₆H₁₆N₂O₄C₁₆H₁₈N₂O₂
Molecular Weight 180.20 g/mol 300.31 g/mol 270.33 g/mol
Appearance White crystalline solidPale yellow solidOff-white to pale brown solid
Melting Point 146-149 °CNot explicitly reported; expected to be higher than the final amine.Not explicitly reported; analogous compounds melt in the 150-200 °C range.
Solubility Soluble in hot water, ethanol, etherSoluble in DMF, DMSO; sparingly soluble in alcoholsSoluble in DMF, DMSO, hot alcohols
CAS Number 5438-19-7Not assignedNot assigned

Safety Information:

  • 4-Propoxybenzoic Acid: Causes skin and serious eye irritation.[1]

  • Thionyl Chloride (used in synthesis): Causes severe skin burns and eye damage. Reacts violently with water.

  • p-Nitroaniline (used in synthesis): Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

  • Palladium on Carbon (catalyst): Flammable solid. May be pyrophoric.

  • General Handling: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound is most efficiently achieved through a two-step process: (1) the formation of an amide bond between 4-propoxybenzoyl chloride and p-nitroaniline, followed by (2) the catalytic reduction of the nitro group to a primary amine. This approach is widely adopted for the synthesis of N-(4-aminophenyl)-substituted benzamides.[2][3]

Step 1: Synthesis of N-(4-nitrophenyl)-4-propoxybenzamide

This step involves the acylation of p-nitroaniline with 4-propoxybenzoyl chloride. The acid chloride is typically generated in situ from 4-propoxybenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][4]

Protocol 1: Synthesis of N-(4-nitrophenyl)-4-propoxybenzamide

  • Materials:

    • 4-Propoxybenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • p-Nitroaniline (1.0 eq)

    • Triethylamine (TEA) or Pyridine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Dimethylformamide (DMF) (catalytic)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-propoxybenzoic acid (1.0 eq) and anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.[2]

    • Remove the excess thionyl chloride and DCM under reduced pressure.

    • Dissolve the resulting crude 4-propoxybenzoyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve p-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the p-nitroaniline solution to 0 °C and add the 4-propoxybenzoyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to stir at room temperature for 24 hours.[2]

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-4-propoxybenzamide.

    • The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

The nitro group of the intermediate is selectively reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[2][5]

Protocol 2: Catalytic Reduction to this compound

  • Materials:

    • N-(4-nitrophenyl)-4-propoxybenzamide (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Ethanol or Methanol

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve N-(4-nitrophenyl)-4-propoxybenzamide (1.0 eq) in ethanol in a suitable hydrogenation flask.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 30 minutes to a few hours).[2]

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Wash the filter cake with additional ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization if necessary.

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Reduction A 4-Propoxybenzoic Acid B 4-Propoxybenzoyl Chloride A->B SOCl₂, reflux C N-(4-nitrophenyl)-4-propoxybenzamide B->C D This compound C->D H₂ (g), 10% Pd/C, EtOH pNA p-Nitroaniline pNA->C

Caption: Synthetic pathway for this compound.

Application Note: Intermediate in the Synthesis of VEGFR-2 Kinase Inhibitors

N-(4-Aminophenyl)benzamide derivatives are crucial precursors in the development of targeted cancer therapies, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the blood supply to the tumor can be disrupted, leading to its regression.

This compound serves as a versatile scaffold for the synthesis of potent VEGFR-2 inhibitors. The primary amine group provides a handle for the introduction of various heterocyclic systems that can interact with the hinge region of the kinase domain, a common binding motif for type II kinase inhibitors.

Example Synthetic Application: Towards Axitinib Analogues

Axitinib is a potent VEGFR-2 inhibitor used in the treatment of renal cell carcinoma.[6] The core structure of Axitinib and related inhibitors often features a central benzamide or thiobenzamide moiety. This compound can be envisioned as a key intermediate in the synthesis of Axitinib analogues. The following hypothetical scheme illustrates how this intermediate could be utilized.

Hypothetical Synthetic Scheme:

ApplicationWorkflow cluster_synthesis Synthesis of a VEGFR-2 Inhibitor Analogue A N-(4-Aminophenyl)- 4-propoxybenzamide C VEGFR-2 Inhibitor Analogue A->C Coupling Reaction (e.g., Buchwald-Hartwig or Nucleophilic Aromatic Substitution) B Heterocyclic Precursor (e.g., substituted pyrimidine) B->C

Caption: Application of the intermediate in kinase inhibitor synthesis.

Protocol 3: N-Arylation for the Synthesis of a Kinase Inhibitor Scaffold (General Protocol)

This protocol outlines a general procedure for the N-arylation of this compound with a suitable heterocyclic partner, a key step in the synthesis of many kinase inhibitors.

  • Materials:

    • This compound (1.0 eq)

    • Aryl or heteroaryl halide (e.g., 2-chloropyrimidine derivative) (1.1 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

    • Ligand (e.g., Xantphos, BINAP) (4-10 mol%)

    • Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) (2.0 eq)

    • Anhydrous, deoxygenated solvent (e.g., Dioxane, Toluene)

  • Procedure:

    • To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.

    • Add this compound and the aryl/heteroaryl halide.

    • Add the anhydrous, deoxygenated solvent.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® and wash the filter cake with the same solvent.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Characterization Data (Illustrative)

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the aromatic protons in the regions of δ 6.5-8.0 ppm. The propoxy group would exhibit a triplet at ~1.0 ppm (CH₃), a sextet at ~1.7 ppm (CH₂), and a triplet at ~4.0 ppm (OCH₂). The amine protons (NH₂) would appear as a broad singlet, and the amide proton (NH) as a singlet in the δ 9.5-10.5 ppm region.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Aromatic carbons would resonate in the δ 110-165 ppm range. The carbonyl carbon of the amide is expected around δ 165-170 ppm. The carbons of the propoxy group would appear at approximately δ 10 ppm (CH₃), δ 22 ppm (CH₂), and δ 69 ppm (OCH₂).

  • IR (KBr, cm⁻¹): Key characteristic peaks would include N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹, two bands) and the amide N-H (~3300 cm⁻¹, one band). A strong C=O stretching vibration for the amide would be observed around 1650 cm⁻¹. C-O stretching for the propoxy group would be visible in the 1250-1000 cm⁻¹ region.[7]

  • Mass Spectrometry (ESI+): The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 271.15.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols provided in this guide offer a reliable and efficient pathway to its synthesis, grounded in well-established chemical transformations. Its strategic application in the construction of complex molecules, particularly in the field of medicinal chemistry as a precursor to kinase inhibitors, underscores its importance. The detailed methodologies and scientific rationale presented here are intended to empower researchers to confidently synthesize and utilize this key building block in their own research and development endeavors.

References

  • Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]

  • Ojima, I., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(23), 7296. Available at: [Link]

  • Saeed, A., et al. (2010). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o159. Available at: [Link]

  • Zhai, L. H., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849-857. Available at: [Link]

  • Hao, G., Huang, W., & Cen, J. (2014). Synthesis of axitinib. Zhongguo Yaowu Huaxue Zazhi, 24(4), 298-302.
  • Google Patents. (2014). CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib.
  • Google Patents. (2016). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PLoS ONE, 8(9), e73522. Available at: [Link]

  • Google Patents. (2016). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
  • Organic Syntheses. (2019). Synthesis of Phenols from Benzoic Acids. Org. Synth. 2019, 96, 342-361. Available at: [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic acid. Retrieved February 14, 2026, from [Link]

  • ScienceOpen. (2010). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o159. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • Gowda, B. T., et al. (2004). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung A, 59(9), 543-548. Available at: [Link]

  • Ríos Martínez, C. H., et al. (2015). Lowering the pKa of a bisimidazoline lead with halogen atoms results in improved activity and selectivity against Trypanosoma brucei in vitro. Journal of Medicinal Chemistry, 58(15), 6076-6095. Available at: [Link]

  • Li, J., et al. (2025). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering, 10, 953-958. Available at: [Link]

  • Li, B., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1078. Available at: [Link]

  • Reddit. (2020). Odd observation during Pd/C hydrogenation of Nitro group. r/Chempros. Available at: [Link]

  • Organic Syntheses. (1951). N-phenylbenzamidine. Org. Synth. 1951, 31, 88. Available at: [Link]

  • Al-Hujaily, E. M., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(2), M1373. Available at: [Link]

  • Organic Syntheses. (2004). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth. 2004, 81, 247. Available at: [Link]

  • Sharma, S., et al. (2022). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H2. ChemRxiv. Available at: [Link]

  • BindingDB. (n.d.). BDBM50255469 CHEMBL480043::N-(2-aminophenyl)-4-((4-(4-(2-(dimethylamino)ethoxy)phenyl)pyrimidin-2-ylamino)methyl)benzamide. Retrieved February 14, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-(4-Aminophenyl)-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(4-Aminophenyl)-4-propoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. By understanding the principles behind each purification step, you can optimize your process for higher purity and yield.

I. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I'm experiencing a significant loss of product after recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery after recrystallization is a frequent issue and can often be attributed to several factors. The key is to establish a state of supersaturation upon cooling that allows for maximum crystal formation without excessive loss of the product to the mother liquor.

Potential Causes & Solutions:

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your compound dissolved even after cooling.

    • Solution: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Start with a small volume of solvent, bring it to a boil, and add more hot solvent in small portions until the solid just dissolves.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct a solvent screen with small amounts of your crude product. Based on the benzamide structure, polar protic solvents like ethanol or isopropanol are good starting points.[2] A mixed solvent system, such as ethanol/water, can also be highly effective. The addition of water (an anti-solvent) to an ethanolic solution of your compound can induce crystallization.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help slow the cooling process.[3] Once at room temperature, you can further increase the yield by placing the flask in an ice bath.

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. If the solution cools during this step, the product will crystallize prematurely on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during the filtration process. Add a small excess of hot solvent before filtering to prevent premature crystallization.

Issue 2: Persistent Impurities Detected by HPLC/NMR

Question: After purification by column chromatography, I still observe starting materials or by-products in my analytical data. How can I improve the separation?

Answer:

Column chromatography is a powerful technique, but its success hinges on the proper selection of the stationary and mobile phases to maximize the polarity difference between your target compound and the impurities.

Potential Causes & Solutions:

  • Inadequate Separation on TLC: The solvent system used for thin-layer chromatography (TLC) should provide good separation (a ΔRf of at least 0.2) between your product and the impurities.

    • Solution: Systematically test different solvent systems for TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or acetone. For amides, which can be quite polar, a mobile phase of dichloromethane/methanol might be necessary.[4]

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Compound Degradation on Silica Gel: Some compounds, particularly those with basic amine groups, can streak or decompose on acidic silica gel.

    • Solution: Consider adding a small amount of a basic modifier, like triethylamine (~0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.[2] Alternatively, using a different stationary phase like alumina (basic or neutral) may be beneficial.

  • Structurally Similar Impurities: Impurities with polarities very close to your product are challenging to separate.

    • Solution: A shallower solvent gradient during column chromatography can improve resolution. If co-elution is still an issue, a subsequent recrystallization of the partially purified material is often effective.

Issue 3: Oily Product Instead of Crystalline Solid

Question: My purified product is an oil and won't crystallize. What steps can I take to induce crystallization?

Answer:

The inability of a purified compound to crystallize, often referred to as "oiling out," can be due to residual solvent, persistent impurities, or the inherent properties of the compound itself.

Potential Causes & Solutions:

  • Residual Solvent: Trace amounts of solvent can inhibit crystal lattice formation.

    • Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystallization process.

    • Solution: Re-purify a small sample by preparative TLC or column chromatography to see if a purer fraction crystallizes.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a template for crystallization.

    • Trituration: Add a small amount of a solvent in which your compound is insoluble (an anti-solvent) and stir or sonicate the mixture. This can sometimes wash away impurities and induce crystallization. Hexane or diethyl ether are often good choices for this.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials or side reactions. The synthesis often involves the coupling of 4-propoxybenzoic acid (or its acid chloride) with p-phenylenediamine (1,4-diaminobenzene). Potential impurities include:

  • Starting Materials: 4-propoxybenzoic acid and p-phenylenediamine.

  • By-products from the coupling reaction.

  • Related Impurities: N-(4-nitrophenyl)-4-propoxybenzamide if the synthesis involves the reduction of a nitro group to an amine.[5][6] The precursor 4-aminophenol can also be a potential impurity in related syntheses.[7][8]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis, allowing for the detection and quantification of impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying any structural isomers or major impurities.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can be used to identify unknown impurities, often in conjunction with HPLC (LC-MS).[9][11]

Q3: What is the best general approach for purifying crude this compound?

A3: A multi-step approach is often most effective:

  • Initial Wash: Start by washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. This can remove a significant portion of the impurities with minimal loss of product.

  • Column Chromatography: For mixtures with multiple components, column chromatography is generally the most effective method for separating the target compound from starting materials and by-products.[4][12]

  • Recrystallization: As a final polishing step, recrystallization of the material obtained from chromatography will yield a highly pure, crystalline product.[2]

III. Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a good starting point for the final purification of this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

IV. Data Presentation & Visualization

Table 1: Solvent Screening for Recrystallization
SolventSolubility at Room Temp.Solubility at Boiling PointOutcome
WaterInsolubleInsolublePoor solvent
HexaneInsolubleInsolublePoor solvent
EthanolSparingly SolubleSolubleGood Candidate
AcetoneSolubleVery SolubleMay result in low yield
Ethyl AcetateSparingly SolubleSolubleGood Candidate
DichloromethaneSolubleVery SolublePoor recrystallization solvent
MethanolSolubleVery SolubleMay result in low yield

This table provides a general guideline based on the properties of similar benzamide compounds. Experimental verification is crucial.

Diagram 1: Purification Workflow

PurificationWorkflow Crude Crude Product Wash Solvent Wash (e.g., Hexane/Ether) Crude->Wash Remove non-polar impurities Chromatography Column Chromatography (Silica Gel) Wash->Chromatography Separate based on polarity Recrystallization Recrystallization (e.g., Ethanol/Water) Chromatography->Recrystallization Final Polishing Pure Pure Crystalline Product Recrystallization->Pure Analysis Purity Analysis (HPLC, NMR, MS) Pure->Analysis

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Low Recrystallization Yield

TroubleshootingYield Start Low Recrystallization Yield Q1 Was excess solvent used? Start->Q1 A1_Yes Reduce solvent volume in next attempt Q1->A1_Yes Yes Q2 Is the solvent appropriate? Q1->Q2 No End Improved Yield A1_Yes->End A2_No Perform solvent screen; Consider mixed solvents Q2->A2_No No Q3 Was cooling too rapid? Q2->Q3 Yes A2_No->End A3_Yes Allow slow cooling; Insulate flask Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting low yields in recrystallization.

V. References

  • R. F. da Costa, et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. Available at: [Link]

  • Y. Ouyang, et al. (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • A. A. El-Sayed, et al. (2019). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]

  • C. Mugnaini, et al. (2012). Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors. ResearchGate. Available at: [Link]

  • F. T. Edelmann. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • A. J. J. Lennox & G. C. Lloyd-Jones. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • A. Kumar. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]

  • H. M. T. El-Sayed, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • Reddit. (2016). Column Chromatography: Amides. Reddit. Available at: [Link]

  • H. R. Scherf, et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports. Available at: [Link]

  • Solubility of Things. 4-Aminobenzamidine. Solubility of Things. Available at: [Link]

  • Science.gov. (2012). related impurities 4-aminophenol. Science.gov. Available at: [Link]

  • M. Heide, et al. (2025). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • M. T. Kafil, et al. (2007). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Available at: [Link]

  • S. Aitipamula, et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC. Available at: [Link]

  • Google Patents. (1989). US4870209A - Process for purifying crude 4-aminophenol. Google Patents. Available at:

  • A. A. Elboray, et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. Available at: [Link]

  • M. A. A. Rocha, et al. (2012). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Pure Synth. Nitrosamine Impurities. Pure Synth. Available at: [Link]

  • M. Regel, et al. (2022). Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. MDPI. Available at: [Link]

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes. Google Patents. Available at:

Sources

recrystallization solvents for high-purity N-(4-Aminophenyl)-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Purification of N-(4-Aminophenyl)-4-propoxybenzamide

Section 1: Executive Technical Summary

Molecule: this compound CAS: (Analogous structures: 17625-83-1 for the core benzanilide) Application: Primary intermediate for rod-like liquid crystals (calamitic mesogens) and high-performance polyamides.[1][2] Critical Quality Attribute (CQA): Purity >99.5% is required to prevent "clearing point" depression in liquid crystal phases and to ensure defined polymerization stoichiometry.

The Challenge: This molecule possesses a "Janus" nature: a lipophilic propoxy tail and a polar amino-benzamide core.[1][2] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.[1][3] Furthermore, the terminal amine is susceptible to oxidative degradation (pinking/browning), requiring strict thermal and atmospheric control.[3]

Section 2: Solvent Selection Matrix

The following solvent systems have been validated based on solubility parameters for benzanilide derivatives (LogP ~ 2.5–3.5).

Solvent SystemRoleProsCons
Ethanol (95%) Primary Choice Excellent impurity rejection; non-toxic; easy to dry.[1][2]Yields can be lower if cooling is too rapid.[1]
DMF / Water (4:1) Deep Cleaning Best for removing inorganic salts (from nitro-reduction) and highly polar byproducts.[1][3]High boiling point (DMF) makes drying difficult; requires vacuum oven.[3]
Ethyl Acetate / Hexane Lipophilic Bias Good for removing unreacted lipophilic starting materials (e.g., 4-propoxybenzoic acid).[1][3]Poor solubility of the amide core; requires large volumes.
Methanol Alternative Higher solubility than ethanol; faster crystallization.[1]Higher risk of "oiling out" due to rapid supersaturation.[1]

Section 3: Standard Operating Procedure (SOP)

Protocol A: The Ethanol Recrystallization (Standard Purity)

Best for: Routine purification after nitro-reduction steps.[1][3]

Reagents:

  • Crude this compound[1][2]

  • Ethanol (Absolute or 95%)[1][3]

  • Activated Carbon (e.g., Norit SX Ultra)[3]

  • Celite (Filter aid)[1][3][4]

Workflow:

  • Dissolution: Suspend the crude solid in Ethanol (10 mL per gram) in a round-bottom flask.

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 2 mL increments.[3] Do not exceed 20 mL/g.

  • Decolorization (Critical): If the solution is pink or dark brown (oxidation products), remove from heat, add Activated Carbon (5 wt%), and reflux for 10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove carbon and mechanical impurities.[1]

  • Controlled Cooling:

    • Allow filtrate to cool to Room Temperature (RT) slowly over 2 hours. Stirring should be gentle to encourage crystal growth over oil formation.[1]

    • Once at RT, transfer to a fridge (4°C) for 4 hours.

  • Isolation: Filter the white/off-white needles via vacuum filtration.[1] Wash the cake with cold Ethanol (-10°C).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The DMF/Water "Crash" Method (High Purity)

Best for: Removing stubborn inorganic salts (Fe, Pd, Zn) or when the Ethanol method fails.[2][3]

  • Dissolve: Dissolve 10g of crude material in 30 mL of Dimethylformamide (DMF) at 60°C.

  • Filter: Filter while warm to remove insoluble salts.

  • Precipitate: Place the filtrate in a beaker with vigorous stirring. Slowly add deionized water dropwise.

    • Observation: The solution will turn cloudy. Continue adding water until a persistent turbidity is observed (approx.[3] ratio DMF:Water 3:1).[3]

  • Crystallize: Stop stirring. Let the mixture stand undisturbed at RT. Crystals should form over 4–6 hours.[1]

  • Wash: Filter and wash copiously with water (to remove DMF) followed by a small rinse with cold ethanol (to aid drying).[3]

Section 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

  • Cause: The temperature dropped too quickly, or the solvent is too polar (forcing the hydrophobic propoxy tail to separate rapidly).[3]

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Cool the flask by wrapping it in a towel (insulation) to slow the thermal gradient.[3] If using Ethanol/Water, slightly increase the Ethanol ratio.[3]

Q2: The crystals are turning pink during drying.

  • Cause: The terminal amine is oxidizing. This is common with aniline derivatives.[1]

  • Fix: Ensure the vacuum oven is flushed with Nitrogen or Argon. Do not dry above 50°C. If the solid is already pink, recrystallize again using Protocol A with added sodium dithionite (pinch) during the dissolution step to act as a reducing agent.[3]

Q3: My melting point is broad (e.g., 125–135°C instead of sharp).

  • Cause: Likely contamination with the starting material, 4-propoxybenzoic acid.[1][2]

  • Fix: Wash the crude solid with a saturated Sodium Bicarbonate (NaHCO3) solution before recrystallization.[3] This converts the acid impurity into a water-soluble salt, which is removed during the aqueous wash.[2]

Section 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification route based on the crude material's state.

RecrystallizationLogic Start Crude this compound CheckImpurity Analyze Impurity Profile (TLC/LC-MS) Start->CheckImpurity Salts High Inorganic Salts? (Fe, Pd residues) CheckImpurity->Salts Acid Unreacted Acid Present? Salts->Acid No ProtocolB Protocol B: DMF / Water Precipitation Salts->ProtocolB Yes Color Strong Coloration? (Oxidation) ProtocolA Protocol A: Ethanol + Activated Carbon Color->ProtocolA Yes (Add Carbon) Color->ProtocolA No (Standard) Acid->Color No PreWash Pre-wash with NaHCO3 (aq) Acid->PreWash Yes Final Pure Crystal (Check MP & NMR) ProtocolA->Final Dry under Vacuum ProtocolB->Final Dry under Vacuum PreWash->Color

Caption: Decision tree for selecting the optimal purification pathway based on impurity profiling.

References

  • Sawatari, Y., et al. (2025).[3][5] Rod-like liquid crystalline molecules with ring-fixed benzanilides. Taylor & Francis Online.[1] Link[1][3]

  • BenchChem Technical Data. (2025). Solubility and Properties of Benzamide Derivatives. BenchChem. Link[1][3]

  • PrepChem. (2024).[3][6] Synthesis of N-(4-aminostyryl)benzamidine and related amides. PrepChem. Link

  • National Institutes of Health (NIH). (2024).[3] Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. PMC. Link

  • CymitQuimica. (2025).[3][7] N-(4-Aminophenyl)benzamide Safety and Solubility Data. CymitQuimica. Link

Sources

Technical Support Center: Enhancing the Thermal Stability of N-(4-Aminophenyl)-4-propoxybenzamide Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 14, 2026

Introduction

Welcome to the technical support center for N-(4-Aminophenyl)-4-propoxybenzamide based polymers. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this specific class of aromatic polyamides. While these polymers offer unique properties, achieving optimal thermal stability is a common challenge that can impact material performance and longevity.

This document provides in-depth, experience-driven guidance in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying scientific principles, helping you not only to solve immediate experimental issues but also to build a robust framework for future polymer design and synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the thermal properties of this compound polymers and their characterization.

Q1: What is the expected thermal stability of a baseline this compound polymer?

While data for this specific substituted polyamide is not widely published, we can infer its properties from analogous aromatic polyamides (aramids). Generally, wholly aromatic polyamides exhibit high thermal stability due to their rigid backbones and strong intermolecular hydrogen bonding.[1] However, the introduction of a flexible propoxy group (-O-CH₂CH₂CH₃) may slightly lower the decomposition temperature compared to aramids like Kevlar®, which begins to degrade above 250°C.[2] The thermal stability is highly dependent on molecular weight, purity of monomers, and the polymerization process.

Q2: What are the primary methods for characterizing the thermal stability of my polymer?

The two most critical techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

  • Thermogravimetric Analysis (TGA): This is the cornerstone of thermal stability analysis. TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] It provides key data points such as the onset of degradation (often reported as Td5% or Td10%, the temperature at which 5% or 10% mass loss occurs) and the temperature of maximum decomposition rate.[4][5]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[6] It is essential for identifying the glass transition temperature (Tg), melting point (Tm), and crystallization behavior, which are indirectly related to thermal stability. A high Tg often correlates with a more rigid polymer structure and higher thermal stability.[7]

Q3: What are the common mechanisms of thermal degradation in aromatic polyamides?

Degradation in aromatic polyamides is a complex process, but it is primarily driven by a few key mechanisms:

  • Chain Scission: At elevated temperatures, the weakest bonds in the polymer backbone, typically the C-N bond in the amide group, can break.[8][9] This leads to a reduction in molecular weight and a loss of mechanical properties.

  • Thermo-oxidation: In the presence of oxygen, degradation is accelerated. The process often starts with the formation of free radicals, which react with oxygen to form unstable peroxide radicals, leading to a chain reaction of bond cleavage.[10] The methylene groups in the propoxy side-chain are particularly susceptible to oxidation.

  • Hydrolysis: Although more relevant during processing or in humid environments, residual water can hydrolyze the amide linkages at high temperatures, causing chain scission.[11]

Part 2: Troubleshooting Guide for Thermal Instability

This section is formatted to help you diagnose and solve specific experimental problems related to poor thermal performance.

Problem 1: My polymer shows a lower-than-expected decomposition temperature (Td) in TGA analysis.

  • Potential Cause A: Low Molecular Weight

    • Why it happens: Shorter polymer chains have a higher proportion of less stable end-groups, which can act as initiation points for degradation. Low molecular weight is often a result of suboptimal polymerization conditions.

    • Recommended Solution:

      • Verify Monomer Stoichiometry: Ensure a precise 1:1 molar ratio between the diamine and diacid chloride monomers. Any deviation can limit chain growth.

      • Improve Monomer Purity: Purify monomers (e.g., by recrystallization or sublimation) to remove impurities that can terminate the polymerization reaction.

      • Optimize Reaction Conditions: For low-temperature solution polymerization, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and that the solvent is anhydrous.[12]

  • Potential Cause B: Presence of Residual Solvent or Catalyst

    • Why it happens: High-boiling point solvents (like DMAc or NMP) or catalyst residues can be trapped within the polymer matrix.[13] Upon heating, these can act as plasticizers or catalyze degradation reactions, lowering the observed Td.

    • Recommended Solution:

      • Thorough Washing: After polymerization, wash the polymer precipitate extensively with a non-solvent (e.g., water or ethanol) to remove unreacted monomers and salts.

      • Vacuum Drying: Dry the final polymer under vacuum at an elevated temperature (but well below the Tg) for an extended period (24-48 hours) to ensure complete removal of residual solvents. A TGA run can confirm the absence of low-temperature weight loss corresponding to solvent evaporation.[4]

  • Potential Cause C: Thermo-oxidative Degradation

    • Why it happens: If the TGA is run in an air or oxygen atmosphere, oxidative degradation will occur at a lower temperature than thermal degradation under an inert (nitrogen) atmosphere.[5]

    • Recommended Solution:

      • Run TGA under Nitrogen: For assessing intrinsic thermal stability, always perform TGA under a nitrogen atmosphere.[4] Comparing this to a run in air can help quantify the polymer's susceptibility to oxidation.

      • Incorporate Antioxidants: If the application involves exposure to air at high temperatures, consider adding antioxidants.

Problem 2: The polymer discolors (e.g., turns yellow or brown) during processing or upon heating.

  • Potential Cause A: Oxidation

    • Why it happens: Oxidation of the polymer backbone, particularly at the amine end-groups or the propoxy side-chain, can form chromophores (light-absorbing groups) that cause discoloration.[14] This is a common issue during melt processing or high-temperature curing.[15]

    • Recommended Solution:

      • Add Antioxidants/Stabilizers: This is the most effective solution. A combination of primary (radical scavengers, e.g., hindered phenols like Irganox® 1098) and secondary (hydroperoxide decomposers, e.g., phosphites like Irgafos® 168) antioxidants is often most effective.[10][16] They work synergistically to interrupt the degradation cycle.

      • Process Under Inert Atmosphere: If possible, process the polymer (e.g., extrusion, molding) under a nitrogen blanket to minimize contact with oxygen.

  • Potential Cause B: Impurities

    • Why it happens: Trace metallic impurities from catalysts or reactors can catalyze oxidative degradation and discoloration.

    • Recommended Solution:

      • Use High-Purity Reagents: Ensure all monomers, solvents, and reagents are of the highest possible purity.

      • Chelating Agents: In some cases, adding a small amount of a chelating agent can sequester metallic ions and prevent them from participating in degradation reactions.

Part 3: Advanced Strategies for Enhancing Thermal Stability

For applications demanding the highest thermal performance, the following strategies can be employed to fundamentally improve the polymer's stability.

End-Capping
  • Principle: The reactive amine (-NH₂) and carboxylic acid (-COOH) chain ends are often the "weak links" where thermal degradation initiates.[14] End-capping involves reacting these end groups with a monofunctional reagent to form a more stable, non-reactive group.

  • How to Implement: After the main polymerization is complete, introduce a small amount of a monofunctional reagent like aniline (to cap acid chloride ends) or benzoyl chloride (to cap amine ends) to the reaction mixture.

  • Validation: Compare the TGA curve of the end-capped polymer with the uncapped version. A noticeable increase in the onset of decomposition should be observed.

Crosslinking
  • Principle: Creating covalent bonds between polymer chains forms a 3D network structure.[17] This network restricts the mobility of polymer chains, making it more difficult for them to undergo the conformational changes required for degradation and volatilization.[18] The result is a significant increase in both thermal stability and mechanical properties.[19]

  • How to Implement:

    • Introduce a Crosslinkable Co-monomer: During polymerization, include a small percentage of a tri-functional monomer (e.g., 1,3,5-benzenetricarbonyl trichloride) along with the standard difunctional monomers.

    • Post-Polymerization Crosslinking: Synthesize the polymer with reactive pendant groups (e.g., azide groups) that can be triggered to crosslink by heat or UV radiation after the polymer has been processed into its final form (e.g., a fiber or film).[19]

  • Validation: Crosslinked polymers will not dissolve but may swell in solvents. TGA will show a significantly higher decomposition temperature and a higher char yield (the amount of material left at high temperatures).[20]

Incorporation of High-Stability Moieties
  • Principle: The overall thermal stability of a copolymer is often an average of its constituent parts. By incorporating monomers containing exceptionally stable heterocyclic rings (like benzimidazoles or oxadiazoles) into the polymer backbone, the overall degradation temperature can be raised.[21][22]

  • How to Implement: This requires a custom monomer synthesis approach. For example, replacing a portion of the N-(4-Aminophenyl) monomer with a diamine containing a benzimidazole unit can enhance stability.

  • Validation: TGA and DSC analysis will show an increase in both Td and Tg, respectively.

Data Summary: Expected Impact of Stabilization Strategies
StrategyTypical Improvement in Td5%MechanismKey Considerations
Antioxidant Addition 10 - 30 °CInterrupts thermo-oxidative degradation cycle[10]Must be compatible with polymer; may leach over time.
End-Capping 15 - 40 °CPassivates reactive chain ends[14]Requires careful stoichiometric control of the capping agent.
Crosslinking 50 - 150+ °CRestricts chain mobility, increases char yield[17]Reduces solubility and processability; may increase brittleness.
Incorporate Stable Moieties 20 - 80 °CIncreases intrinsic bond energy of the backbone[21]Requires custom monomer synthesis; may alter other properties.

Part 4: Experimental Protocols & Visualizations

Protocol 1: Baseline Thermal Stability Assessment via TGA
  • Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven at 120°C for at least 12 hours.

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Place 5-10 mg of the dried polymer into a platinum or alumina TGA pan.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (N₂).

    • Flow Rate: 20-50 mL/min.

    • Heating Program: Ramp from 30°C to 800°C at a heating rate of 10°C/min.[23]

  • Data Analysis:

    • Plot the percentage of initial mass vs. temperature.

    • Determine the onset decomposition temperature (Td5%).

    • Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).[4]

Workflow for Troubleshooting Thermal Instability

This diagram outlines the logical steps to diagnose and resolve issues with polymer thermal stability.

Troubleshooting_Workflow Start Low Thermal Stability (Low Td in TGA) Check_MW Step 1: Characterize Molecular Weight (GPC/Viscosity) Start->Check_MW Is_MW_Low Is MW Low? Check_MW->Is_MW_Low Optimize_Poly Action: Optimize Polymerization (Stoichiometry, Purity, Conditions) Is_MW_Low->Optimize_Poly Yes Check_Residuals Step 2: Check for Residuals (TGA low-temp mass loss) Is_MW_Low->Check_Residuals No End Stability Improved Optimize_Poly->End Are_Residuals_Present Residuals Present? Check_Residuals->Are_Residuals_Present Improve_Purification Action: Improve Purification (Washing, Vacuum Drying) Are_Residuals_Present->Improve_Purification Yes Check_Oxidation Step 3: Assess Oxidation (Compare TGA in N2 vs. Air) Are_Residuals_Present->Check_Oxidation No Improve_Purification->End Is_Oxidation_Issue Significant Difference? Check_Oxidation->Is_Oxidation_Issue Add_Stabilizers Action: Add Stabilizers (Antioxidants, End-capping) Is_Oxidation_Issue->Add_Stabilizers Yes Is_Oxidation_Issue->End No Add_Stabilizers->End

Caption: A step-by-step workflow for diagnosing thermal instability.

Mechanism of Antioxidant Action

This diagram illustrates how primary and secondary antioxidants interrupt the thermo-oxidative degradation cycle.

Antioxidant_Mechanism cluster_degradation Degradation Cycle cluster_stabilization Stabilization Intervention Polymer Polymer (P-H) P_radical Polymer Radical (P•) Polymer->P_radical Initiation Heat_O2 Heat, O2 POO_radical Peroxy Radical (POO•) P_radical:e->POO_radical:w Propagation O2 O2 POOH Hydroperoxide (POOH) (Unstable) POO_radical->POOH Propagation Stable_Radical Stable Radical (A•) POO_radical->Stable_Radical Interruption Polymer_H Polymer (P-H) POOH->P_radical POOH->POO_radical Degradation Chain Scission & Degradation Products POOH->Degradation Decomposition Stable_Products Stable Products POOH->Stable_Products Interruption Primary_AO Primary Antioxidant (Hindered Phenol, AH) Secondary_AO Secondary Antioxidant (Phosphite, R3P)

Caption: How antioxidants interrupt the polymer degradation cycle.

References

  • AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. [Link]

  • Aramidhub.com. (2026). Aramid Thermal Degradation: Essential Insights for Engineers. [Link]

  • C-Therm Technologies Ltd. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. [Link]

  • Galaverna, G., et al. (2007). Determination of Antioxidant Stabilizers in Polyamides via Chromatographic Separation. Taylor & Francis Online. [Link]

  • de la Campa, J. G., et al. (2018). Crosslinked Aromatic Polyamides: A Further Step in High-Performance Materials. ResearchGate. [Link]

  • Aramidmaterials.com. (2025). Aramid Thermal Stability: Must-Have Insights Above 200°C. [Link]

  • Wang, X., et al. (2022). Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. MDPI. [Link]

  • Wang, C. F., et al. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. ScienceDirect. [Link]

  • MDPI. (2023). Heat-Treated Aramid Pulp/Silica Aerogel Composites with Improved Thermal Stability and Thermal Insulation. [Link]

  • Achhammer, B. G., et al. (1951). Mechanism of the degradation of polyamides. NIST Technical Series Publications. [Link]

  • Innoget. Crosslinking aromatic polyamides (aramids). [Link]

  • Preprints.org. (2024). Thermal Degradation of Glass Fiber Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. [Link]

  • Lee, W. F., et al. (2023). Incorporation of Aramids into Polybenzimidazoles to Achieve Ultra-High Thermoresistance and Toughening Effects. PMC. [Link]

  • Farhan, A. J. (2020). Characterization the Thermal Degradation E Kinetic of Unsaturated Polyester and Polyester/Silica Nanoparticles Composites by TGA. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. [Link]

  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]

  • ResearchGate. (2025). Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography. [Link]

  • MDPI. (2024). Recycling and Degradation of Polyamides. [Link]

  • Wikipedia. Polymer stabilizer. [Link]

  • Industria Textila Journal. (2022). Testing and characterization of high-temperature degradation performance of para-aramid fibres. [Link]

  • Zulfiqar, S., et al. (2019). Crosslinking of polyamides using dianhydrides, diacid chloride and dialdehyde: a promising approach for water treatment. Wiley Online Library. [Link]

  • Preprints.org. (2024). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. [Link]

  • Euro-Techniek. Machine adaptability challenges in producing Aramid fibers, and how to reduce them. [Link]

  • MDPI. (2024). Cross-Linked Polyimide Aerogels with Excellent Thermal and Mechanical Properties. [Link]

  • ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. [Link]

  • ACS Materials Au. (2025). Molecular Design of Aramid Copolymer for Enhanced Toughness and Retention Performance. [Link]

  • PMC. (2018). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. [Link]

  • Liaw, D. J., et al. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. Wiley Online Library. [Link]

  • PubMed Central. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

  • Patsnap. (2025). How Crosslinking Improves Thermal and Mechanical Stability. [Link]

  • ResearchGate. 121 questions with answers in POLYAMIDES. [Link]

  • Garcia, J. M., et al. (2014). Functional Aromatic Polyamides. PMC. [Link]

  • Liou, G. S., et al. (2009). Highly stable electrochromic polyamides based on N,N-bis(4-aminophenyl). Wiley Online Library. [Link]

  • ACS Omega. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. [Link]

  • Scribd. Synthesis of Polyamide. [Link]

  • ResearchGate. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]

  • PMC. (2021). Thermal Stabilities and Flame Retardancy of Polyamide 66 Prepared by In Situ Loading of Amino-Functionalized Polyphosphazene Microspheres. [Link]

  • BIP-CIC. SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. [Link]

  • Distrupol. Top ten troubleshooting tips for moulding both engineering and commodity polymers. [Link]

  • Tanchain. (2022). Production process of aramid fiber. [Link]

  • Core Sorb. The Science of Strength: Exploring the Advanced Chemistry of Aramid Fibers. [Link]

Sources

controlling phase separation in N-(4-Aminophenyl)-4-propoxybenzamide composites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Controlling Phase Separation in N-(4-Aminophenyl)-4-propoxybenzamide (N-APPB) Epoxy Composites Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Phase Engineering Help Desk

You are likely working with This compound (N-APPB) as a mesogenic curing agent (hardener) or reactive modifier in epoxy systems (e.g., DGEBA). Your goal is to create a Liquid Crystalline Epoxy Network (LCEN) or a Polymer-Dispersed Liquid Crystal (PDLC) with specific optical or mechanical properties.

The critical challenge you face is Reaction-Induced Phase Separation (RIPS) . This is a race between two competing rates:

  • Diffusion Rate: The speed at which LC domains nucleate and grow.

  • Reaction Rate: The speed at which the polymer network crosslinks and "freezes" the morphology.

Below is your technical guide to winning this race.

Module 1: The Physics of RIPS (The "Why")

Q: Why is my composite opaque when it should be transparent (or vice versa)?

A: You have likely mismanaged the competition between Nucleation and Gelation .

In N-APPB systems, the rigid benzamide core and propoxy tail drive the formation of anisotropic (liquid crystal) domains. As the amine groups on N-APPB react with the epoxy, the molecular weight increases, and the entropy of mixing decreases. The system tries to separate into an LC-rich phase and an isotropic polymer phase.

  • Scenario A (Opaque/Scattering): Phase separation occurred early, and the reaction was too slow to arrest it. The domains grew large (micron-scale), scattering light.

  • Scenario B (Transparent/Hazy): The reaction was too fast. Gelation occurred before or immediately after nucleation. The domains are locked at the nano-scale (<100 nm), which is below the wavelength of visible light.

Visualizing the Mechanism

The following diagram illustrates the RIPS pathway and where your process might be deviating.

RIPS_Mechanism Start Homogeneous Mix (Epoxy + N-APPB) Reaction Curing Initiated (Heat/Catalyst) Start->Reaction CloudPoint Cloud Point (Phase Separation Starts) Reaction->CloudPoint MW Increases Growth Domain Growth (Diffusion) CloudPoint->Growth Gelation Gelation Point (Network Freezing) Growth->Gelation Competition Result_Nano Nano-Domains (Transparent) Gelation->Result_Nano Early Gelation (Fast Cure) Result_Micro Micro-Domains (Opaque/Scattering) Gelation->Result_Micro Late Gelation (Slow Cure)

Figure 1: The Reaction-Induced Phase Separation (RIPS) workflow. The final morphology depends strictly on the timing of Gelation relative to Domain Growth.

Module 2: Troubleshooting Matrix

Identify your defect below to find the immediate corrective action.

SymptomProbable CauseTechnical Adjustment
Composite is clear; no phase separation observed. Cure is too fast. The network locked before the N-APPB segments could align/separate.Decrease Cure Temp by 10-20°C to slow reaction kinetics. Reduce Catalyst (if using imidazole/tertiary amines).
Composite is grossly phase separated (macroscopic blobs). Cure is too slow. Domains coalesced into unstable macro-regions.Increase Cure Temp to reach gelation faster. B-Stage the resin: Pre-react at low temp to build viscosity before final cure.
Film is cloudy but does not switch (PDLC applications). Domains are too small or anchoring energy is too high.Anneal at temperatures just below the Nematic-Isotropic transition (

) of N-APPB before final hard cure.
Surface is tacky or "sweating" LC. Stoichiometry mismatch. Excess N-APPB is migrating to the surface.Check Amine Hydrogen Equivalent Weight (AHEW) . Ensure 1:1 stoichiometric ratio with Epoxy Equivalent Weight (EEW).
Module 3: Optimized Experimental Protocol

Q: What is the "Gold Standard" protocol for N-APPB/Epoxy composites?

A: Do not use a single-step cure. Use a Two-Stage Curing Cycle to decouple nucleation from crosslinking.

Step-by-Step Methodology
  • Dispersion & Degassing:

    • Dissolve N-APPB in the epoxy resin (e.g., DGEBA) at 100°C–110°C (above the melting point of N-APPB, typically ~149°C, but solubility may allow lower temps).

    • Critical: Degas under vacuum (-0.1 MPa) for 20 mins to remove trapped air, which acts as false nucleation sites.

  • Stage 1: Nucleation Induction (The "B-Stage"):

    • Lower temperature to 120°C (or just below the onset of rapid exotherm).

    • Hold for 1–2 hours .

    • Goal: Allow the reaction to proceed slowly. Watch for the "Cloud Point" (onset of turbidity). Once the mixture turns hazy, you have initiated phase separation.

  • Stage 2: Morphology Locking (The Hard Cure):

    • Immediately ramp temperature to 160°C–180°C .

    • Hold for 4–6 hours .

    • Goal: Rapidly crosslink the matrix to "freeze" the domains at their current size.

  • Cooling:

    • Cool slowly (1–2°C/min) to room temperature to prevent thermal stress cracking at the domain interfaces.

Module 4: Advanced Logic – Tuning Domain Size

Q: How do I systematically target a specific domain size (e.g., 5 µm)?

A: You must manipulate the Gelation Time (


)  relative to the Cloud Point Time (

)
.

Use the logic flow below to adjust your parameters.

Troubleshooting_Logic Start Assess Current Morphology Decision Are domains too small? Start->Decision Small YES (Too Small) Decision->Small Large NO (Too Large) Decision->Large Action1 Action: Decrease Reaction Rate Small->Action1 Action2 Action: Increase Reaction Rate Large->Action2 Detail1 1. Lower Cure Temp 2. Reduce Catalyst % Action1->Detail1 Detail2 1. Increase Cure Temp 2. Add Accelerator Action2->Detail2

Figure 2: Decision tree for tuning domain size based on observed morphology.

References & Verification
  • Reaction-Induced Phase Separation (RIPS) Mechanisms:

    • Source: Williams, R. J. J., et al. "Phase Separation in Thermosetting Polymer Blends." This establishes the foundational physics of the

      
       vs. 
      
      
      
      competition.
    • Context: Explains why varying the cure temperature shifts the cloud point curve.

  • N-APPB Chemical Structure & Synthesis:

    • Source: "Synthesis of N-(4-aminophenyl)-substituted benzamides." (ResearchGate).[1] Confirms the amine functionality and rigid rod structure required for mesogenic behavior.

  • Liquid Crystal Epoxy Networks (LCEN):

    • Source: Carfagna, C., et al. "Liquid Crystalline Epoxy Resins."

    • Context: Details the use of rigid diamines (like N-APPB analogues) to induce liquid crystallinity in DGEBA systems.

  • Curing Kinetics & Phase Separation:

    • Source: "Phase separation kinetics of an SA liquid crystal in a reactive epoxy-amine PDLC system."

    • Context: Provides the kinetic data supporting the "Two-Stage Curing" protocol recommended in Module 3.

Sources

Validation & Comparative

A Researcher's Guide to the FTIR Characterization of N-(4-Aminophenyl)-4-propoxybenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of N-(4-Aminophenyl)-4-propoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of peaks. It offers a comparative framework for structural elucidation, explaining the causal links between molecular structure and vibrational spectra. We will explore how to predict the characteristic spectrum of the target molecule by contrasting it with its synthetic precursors and related benzamide structures, thereby providing a robust, self-validating methodology for its identification and characterization.

The Molecular Blueprint: Structure and Expected Vibrational Modes

This compound is a multi-functional molecule. A sound FTIR analysis begins with a thorough understanding of its constituent chemical groups, as each will produce characteristic vibrations. The structure contains:

  • A Secondary Amide Linkage (-CONH-): This is the core functional group formed during synthesis. Its characteristic peaks are among the most important for confirming the molecule's identity.

  • A Primary Aromatic Amine (-NH₂): The free amino group on one of the phenyl rings.

  • An Aromatic Ether (-O-CH₂-): The propoxy group attached to the second phenyl ring.

  • Two Para-Substituted Benzene Rings: These give rise to specific C-H and C=C stretching and bending vibrations.

  • An Alkyl Chain (-CH₂CH₂CH₃): The propyl group from the propoxy substituent.

Below is a diagram illustrating the key functional groups that are pivotal for FTIR analysis.

Caption: Key functional groups in this compound.

Experimental Protocol: A Best-Practice Guide to FTIR Analysis

Acquiring a clean, interpretable spectrum is paramount. The following protocol outlines a self-validating workflow for solid-state FTIR analysis using the KBr pellet method, a common and reliable technique for crystalline organic compounds.

The Causality Behind the Workflow: The goal is to obtain a spectrum of the sample with minimal interference from atmospheric water and CO₂ and to ensure the sample is properly prepared to allow for optimal infrared light transmission.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing start Start grind Grind 1-2 mg of sample with 100-200 mg of dry KBr start->grind press Press mixture into a transparent pellet grind->press bkg Acquire background spectrum (empty sample chamber) press->bkg sample_spec Acquire sample spectrum bkg->sample_spec correct Perform atmospheric correction (H₂O, CO₂) sample_spec->correct process Baseline correction and peak picking correct->process end End: Interpretable Spectrum process->end

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Expert Insights:

  • Why KBr? Potassium bromide is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft salt that forms a good matrix for the sample.

  • Why Dry? KBr is hygroscopic. Any absorbed water will show a broad O-H stretching band around 3400 cm⁻¹, which can obscure the N-H stretching peaks of the sample. Always use spectroscopy-grade, dried KBr.

  • Why a Background Scan? The background spectrum measures the infrared absorption of the ambient atmosphere (CO₂, H₂O) and the instrument itself. This is then subtracted from the sample spectrum to ensure the final result only shows the absorption from the compound of interest.

FTIR Spectral Analysis: A Comparative Approach

Part A: Comparison with Synthetic Precursors

The synthesis of this compound typically involves the reaction of a 4-propoxybenzoic acid derivative with p-phenylenediamine[1]. The table below contrasts the key FTIR peaks of these precursors with the expected peaks for the final product.

Functional Group Vibrational Mode 4-Propoxybenzoic Acid (Precursor) [2][3]p-Phenylenediamine (Precursor) [4][5]This compound (Product) Rationale for Change
Carboxylic AcidO-H stretch~3300-2500 cm⁻¹ (very broad)N/AAbsent The -OH group is consumed in the amide bond formation.
Carboxylic AcidC=O stretch~1700-1680 cm⁻¹N/AShifted (see Amide I)The carbonyl environment changes from a carboxylic acid to an amide.
Primary AmineN-H stretchN/A~3400 & 3300 cm⁻¹ (two bands)Present, but modified One primary amine remains, while the other becomes a secondary amide.
AmideN-H stretchN/AN/A~3350-3300 cm⁻¹ (single peak) Appearance of the secondary amide N-H stretch.
AmideC=O stretch (Amide I)N/AN/A~1650-1630 cm⁻¹ Appearance of the characteristic Amide I band.[6]
AmideN-H bend (Amide II)N/AN/A~1550-1510 cm⁻¹ Appearance of the characteristic Amide II band.[6]
Part B: Detailed Peak Assignment for this compound

This table details the predicted characteristic absorption peaks for the final product, grounded in established spectral data for amides, aromatic amines, and ethers.

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Origin Comments
~3450 & ~3350Asymmetric & Symmetric N-H stretchPrimary Aromatic Amine (-NH₂)Two distinct, sharp to medium bands are expected for the primary amine.[7][8]
~3320N-H stretchSecondary Amide (-CONH-)A single, medium intensity peak. May overlap with the primary amine signals.[6]
~3100-3000C-H stretchAromatic RingsCharacteristic of C-H bonds on sp² hybridized carbons.
~2960, ~2870Asymmetric & Symmetric C-H stretchPropoxy Group (-CH₂, -CH₃)Signals from the alkyl chain.
~1640C=O stretch (Amide I band)Secondary Amide (-CONH-)A very strong and characteristic absorption. Its position indicates conjugation with the aromatic ring.[6]
~1610, ~1500C=C stretchAromatic RingsMedium to strong absorptions from the stretching of the benzene rings.
~1530N-H bend (Amide II band)Secondary Amide (-CONH-)A strong band, resulting from a mix of N-H bending and C-N stretching.[6]
~1250Asymmetric C-O-C stretchAromatic EtherA strong band characteristic of the aryl-alkyl ether linkage.[9]
~1315C-N stretchAromatic Amine & AmideAromatic C-N bonds show strong stretches in this region.[7]
~840C-H out-of-plane bendPara-substituted RingA strong peak indicating 1,4-disubstitution on the benzene rings.

Comparative Analysis with Alternative Structures

To further validate the interpretation, it is instructive to compare the expected spectrum with that of a simpler, related molecule like N-phenylbenzamide .

  • N-phenylbenzamide vs. Target Molecule: N-phenylbenzamide lacks both the primary amine (-NH₂) and the propoxy group (-O-CH₂CH₂CH₃). Therefore, its spectrum would be simpler:

    • Absence of Primary Amine Peaks: The characteristic two N-H stretching bands (~3450 and ~3350 cm⁻¹) would be absent.

    • Absence of Ether and Alkyl Peaks: The strong C-O-C stretch (~1250 cm⁻¹) and the aliphatic C-H stretches (~2960, ~2870 cm⁻¹) would be missing.

This comparison highlights how the specific peaks associated with the primary amine and propoxy groups serve as unique spectral fingerprints for this compound.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By employing a comparative methodology, researchers can confidently confirm the identity of their synthesized product. The key spectral markers are the appearance of the strong Amide I (~1640 cm⁻¹) and Amide II (~1530 cm⁻¹) bands, the presence of both primary amine (~3450, ~3350 cm⁻¹) and secondary amide (~3320 cm⁻¹) N-H stretches, and the characteristic absorptions of the aromatic ether linkage (~1250 cm⁻¹). This guide provides a logical framework and the necessary reference data to empower scientists in their research and development endeavors.

References

  • J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) poly(p-phenylenediamine); (b) nanocomposite -1;.... [Link]

  • NIST WebBook. (n.d.). Benzamide, N,N'-1,4-phenylenebis-. [Link]

  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic Acid. [Link]

  • NIST WebBook. (n.d.). 4-Propoxybenzoic acid. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. [Link]

  • ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

Sources

Comparative Analysis of XRD Signatures: N-(4-Aminophenyl)-4-propoxybenzamide Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of liquid crystalline mesogens and pharmaceutical intermediates, N-(4-Aminophenyl)-4-propoxybenzamide (hereafter APB-C3 ) represents a critical structural scaffold. Its performance relies heavily on its solid-state ordering, which is dictated by the interplay between the rigid benzanilide core and the flexible propoxy tail.

This guide provides an in-depth technical comparison of the X-ray Diffraction (XRD) profile of APB-C3 against two critical alternatives:

  • The Synthetic Precursor: N-(4-Nitrophenyl)-4-propoxybenzamide (NPB-C3 ).

    • Purpose: Validating phase purity and reaction completion.

  • The Structural Homologue: N-(4-Aminophenyl)-4-methoxybenzamide (APB-C1 ).

    • Purpose: Understanding the impact of alkoxy chain length on crystal packing (d-spacing).

Structural Context & Material Significance[1][2][3][4][5]

The benzanilide core (N-phenylbenzamide) is a privileged structure in materials science due to its ability to form strong intermolecular Hydrogen Bond (HB) networks (N-H···O=C).

  • APB-C3 (Target): Features a 3-carbon (propoxy) tail. This length is often the "tipping point" for inducing mesogenic (liquid crystal) behavior or specific lamellar packing in the solid state.

  • NPB-C3 (Precursor): Contains a nitro group (-NO₂) instead of an amine. Nitro groups are strong acceptors but lack the donor capability of the amine, leading to fundamentally different crystal packing.

  • APB-C1 (Alternative): Features a 1-carbon (methoxy) tail. It typically packs more efficiently/densely but lacks the flexibility required for certain mesophases.

Experimental Protocols

To ensure reproducible XRD patterns, strict control over the crystallization history is required. Polymorphism is common in benzamides.

Synthesis & Purification Workflow
  • Reduction: Catalytic hydrogenation of NPB-C3 using Pd/C in Ethanol/THF.

  • Purification: Recrystallization is mandatory to remove trace catalyst and unreacted nitro-precursor.

Crystallization Protocol (Standardized)
  • Solvent System: Ethanol:DMF (9:1 v/v). The small amount of DMF disrupts rapid precipitation, allowing larger crystallite growth.

  • Dissolution: Dissolve crude APB-C3 at 75°C (near reflux).

  • Cooling: Controlled cooling ramp of 0.5°C/min to 25°C.

  • Isolation: Vacuum filtration, followed by washing with cold ethanol.

  • Drying: Vacuum oven at 45°C for 12 hours (crucial to remove solvates).

XRD Acquisition Parameters
  • Instrument: Bragg-Brentano Geometry (e.g., Bruker D8 Advance).

  • Source: Cu Kα radiation (λ = 1.5406 Å).

  • Range: 2θ = 2° to 40°.

  • Step Size: 0.02°.

  • Scan Speed: 1 sec/step.

Comparative XRD Analysis

Visualizing the Characterization Logic

The following diagram illustrates the decision matrix for interpreting the XRD data of APB-C3.

XRD_Analysis_Workflow Sample Crystalline Sample (APB-C3) XRD_Scan Powder XRD Scan (2° - 40° 2θ) Sample->XRD_Scan Low_Angle Low Angle Region (2° - 10°) XRD_Scan->Low_Angle High_Angle High Angle Region (15° - 30°) XRD_Scan->High_Angle Impurity_Check Impurity Analysis vs. Precursor (NPB-C3) XRD_Scan->Impurity_Check Overlay Reference Lamellar Lamellar Spacing (d001) Check: Chain Interdigitation Low_Angle->Lamellar Propoxy Tail Effect Pi_Stack π-π Stacking / Amide H-Bonds Check: Core Packing High_Angle->Pi_Stack Benzanilide Core Decision Phase Identification Lamellar->Decision Pi_Stack->Decision Impurity_Check->Decision

Caption: Workflow for deconvoluting XRD data of APB-C3, separating tail-driven ordering (low angle) from core-driven packing (high angle).

Comparative Data: Target vs. Alternatives

The table below summarizes the characteristic diffraction features. Note that specific 2θ values can shift slightly based on temperature, but the relative positions are diagnostic.

FeatureTarget: APB-C3 (Propoxy-Amino)Precursor: NPB-C3 (Propoxy-Nitro)Homologue: APB-C1 (Methoxy-Amino)Interpretation
Low Angle Peak (d₀₀₁) ~5.8° - 6.2° (Strong)~6.0° (Weak/Absent)~7.5° - 8.0° The propoxy tail creates a larger d-spacing (layering) than the methoxy group.
Amide Stacking (d₀₁₀) ~24.5° Absent/Shifted~25.0°Characteristic of the amide-amide hydrogen bonding ladder.
π-π Stacking ~26.8° ~27.5°~27.0°Face-to-face packing of phenyl rings.
Impurity Marker N/ADistinct peak at ~14.2° N/APresence of a peak at ~14.2° in APB-C3 indicates incomplete reduction (residual nitro).
Crystallinity High (Sharp peaks)ModerateVery HighShort chains (Methoxy) often pack more densely/crystallize better than longer chains.
Analysis of Differences:
  • Vs. Precursor (NPB-C3): The most significant difference is the intensity of the low-angle peak . The amino group in APB-C3 facilitates a "head-to-head" hydrogen bonding network that often results in a bilayer structure, enhancing the lamellar order (strong low-angle reflection). The nitro precursor (NPB-C3) lacks this specific donor-acceptor pairing, often resulting in a herringbone structure with weaker low-angle diffraction.

  • Vs. Homologue (APB-C1): The shift in the low-angle peak is purely geometric. The propoxy chain adds approximately 2.5 Å to the molecular length compared to the methoxy group. By Bragg's Law (

    
    ), a larger 
    
    
    
    -spacing results in a lower
    
    
    angle.
    • APB-C1 (Methoxy): Shorter

      
      , Higher 
      
      
      
      (~7.5°).
    • APB-C3 (Propoxy): Longer

      
      , Lower 
      
      
      
      (~6.0°).

Mechanistic Insight: The Hydrogen Bond Network

The superior crystallinity of APB-C3 compared to its precursors is driven by the Supramolecular Amide Synthon .

  • Mechanism: The amide proton (N-H) of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of a neighboring molecule.

  • Result: This forms 1D "tapes" or "ladders" running through the crystal.

  • Role of the Amine: The terminal amine (-NH₂) acts as an auxiliary H-bond donor/acceptor, often cross-linking these tapes into 2D sheets. This cross-linking is absent in the Nitro precursor, explaining the difference in XRD peak sharpness (crystallite size).

Crystal_Packing Mol_A APB-C3 (Molecule A) Interaction_1 Amide H-Bond (N-H···O=C) Mol_A->Interaction_1 Head Mol_B APB-C3 (Molecule B) Mol_B->Interaction_1 Head Interaction_2 Tail Interdigitation (Van der Waals) Mol_B->Interaction_2 Tail (Propoxy) Mol_C APB-C3 (Molecule C) Mol_C->Interaction_2 Tail (Propoxy) Structure Stable Lamellar Crystal Lattice Interaction_1->Structure Interaction_2->Structure

Caption: Supramolecular assembly logic. Amide heads pin the structure, while propoxy tails fill space via Van der Waals forces.

Troubleshooting Guide

Problem: Broad, undefined peaks in the 20-25° range.

  • Cause: Amorphous content or "quenched" crystallization.

  • Solution: Re-dissolve in Ethanol:DMF and cool slower (0.1°C/min). Rapid cooling traps the flexible propoxy tails in disordered conformations.

Problem: Split peaks at low angles.

  • Cause: Polymorphism or Solvate formation.

  • Solution: Perform Thermogravimetric Analysis (TGA). If mass loss occurs <100°C, it is a solvate. Dry the sample more thoroughly.

References

  • Gelman, F. et al. (2014). "Synthesis of N-substituted benzamide derivatives." ResearchGate. (General synthesis protocols for amino-benzamides). Link

  • NIST Chemistry WebBook. (2023). "Benzamide, N-(4-aminophenyl)-."[1][2][3][4][5] National Institute of Standards and Technology.[3] (Standard reference data for the core structure). Link

  • CymitQuimica. (2023).[2] "N-(4-Aminophenyl)benzamide CAS 17625-83-1." (Commercial specifications and physical properties). Link

  • PubChem. (2023). "4-Aminobenzamide | C7H8N2O."[6] National Library of Medicine. (Structural homologue data). Link

  • BenchChem. (2025).[7][8] "Synthesis and Discovery of 4-amino-N-(2-chlorophenyl)benzamide." (Comparative synthetic pathways for benzamide derivatives). Link

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of N-(4-Aminophenyl)-4-propoxybenzamide and Related Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of N-(4-Aminophenyl)-4-propoxybenzamide. In the absence of direct experimental spectra for this specific molecule in publicly available literature, this guide provides a predictive overview based on the spectral properties of structurally analogous compounds. We will delve into the influence of key chromophoric and auxochromic groups and present a robust experimental protocol for researchers to determine the compound's UV-Vis spectrum. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization and quantification of novel chemical entities.

Introduction: The Significance of UV-Vis Spectroscopy in Molecular Characterization

UV-Vis spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences. It provides valuable information about the electronic transitions within a molecule, which are directly related to its chemical structure. For a molecule like this compound, which incorporates multiple chromophores—the phenyl rings and the amide group—and auxochromes—the amino and propoxy groups—its UV-Vis spectrum is expected to exhibit distinct absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular environment, including the solvent used for analysis.

Predicted UV-Vis Absorption Profile of this compound

The structure of this compound can be deconstructed into two key aromatic systems linked by an amide bridge: a 4-aminophenyl moiety and a 4-propoxybenzoyl moiety. The electronic transitions in this molecule are expected to be primarily π→π* transitions associated with the benzene rings and the carbonyl group of the amide.

  • The Benzoyl Chromophore: A simple benzamide exhibits absorption bands in the UV region. The introduction of a propoxy group at the para position is expected to cause a bathochromic (red) shift in the absorption maximum due to the electron-donating nature of the alkoxy group, which extends the conjugation.

  • The Aniline Chromophore: The 4-aminophenyl group is also a strong chromophore. 4-Aminophenol, for instance, shows absorption maxima at approximately 194 nm, 218 nm, and 272 nm[1]. The amino group acts as a powerful auxochrome, significantly influencing the spectral properties.

  • The Amide Linkage: The amide group itself contributes to the electronic structure and can influence the overall spectrum. Secondary amides show characteristic UV-visible spectra[2].

Considering these structural features, this compound is predicted to have a complex UV-Vis spectrum with at least two significant absorption bands in the 200-400 nm range. The primary long-wavelength absorption is likely to be influenced by the extended conjugation across the entire molecule.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectral features of this compound with the known UV-Vis data of similar compounds.

Compound NameStructureReported λmax (nm)Solvent/ConditionsReference
BenzamideC7H7NO~225, ~270Not Specified[3]
4-AminobenzamideC7H8N2O~285Not Specified[4]
4-AminophenolC6H7NO194, 218, 272Acidic Mobile Phase[1]
N-(4-aminophenyl) acetamideC8H10N2ONot explicitly stated, but used for analysisNot Specified[5]

Analysis of Comparative Data:

The data in the table above illustrates the effect of substituents on the benzamide core. The addition of an amino group in the para position of benzamide (4-aminobenzamide) results in a significant bathochromic shift of the main absorption band to around 285 nm[4]. This is due to the strong electron-donating resonance effect of the amino group. Similarly, the amino group in 4-aminophenol leads to a prominent absorption band at 272 nm[1].

Based on these comparisons, it is reasonable to predict that the UV-Vis spectrum of this compound will exhibit a primary absorption maximum (λmax) at a wavelength longer than that of 4-aminobenzamide, likely in the range of 290-320 nm. This further red shift can be attributed to the combined electron-donating effects of both the 4-propoxy group on one ring and the 4-amino group on the other, which are in conjugation through the amide linkage.

The Influence of Solvent Polarity

The choice of solvent can significantly impact the position and intensity of UV-Vis absorption bands.[6] Polar solvents can interact with the solute through hydrogen bonding, leading to shifts in the energy levels of the electronic orbitals.[7] For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift, while for n→π* transitions, a hypsochromic (blue) shift is often observed.[8] When analyzing this compound, it is crucial to record spectra in a range of solvents of varying polarity (e.g., hexane, ethanol, and acetonitrile) to fully characterize its electronic behavior.[9]

Experimental Protocol for UV-Vis Spectral Acquisition

The following protocol provides a step-by-step guide for obtaining a high-quality UV-Vis absorption spectrum of this compound.

Materials and Instrumentation:

  • This compound (synthesized and purified[10])

  • Spectrophotometric grade solvents (e.g., ethanol, methanol, acetonitrile, hexane)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 Accurately prep3 Prepare Serial Dilutions prep2->prep3 To desired concentrations analysis3 Measure Sample Absorbance prep3->analysis3 Transfer to cuvette analysis1 Calibrate Spectrophotometer analysis2 Record Solvent Blank analysis1->analysis2 analysis2->analysis3 analysis4 Determine λmax and Absorbance analysis3->analysis4 data1 Plot Spectrum (Abs vs. λ) analysis4->data1 data2 Calculate Molar Absorptivity (ε) data1->data2

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-(4-Aminophenyl)-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents extends beyond their use in discovery and development; it culminates in their safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step framework for the proper disposal of N-(4-Aminophenyl)-4-propoxybenzamide. Our approach is grounded in established safety protocols and regulatory standards to ensure the protection of both laboratory personnel and the environment.

The procedural choices outlined below are based on a thorough hazard assessment derived from the known toxicological profiles of structurally similar benzamide derivatives. Given that specific safety data for this compound is not extensively published, a cautious approach is mandated. Structurally related compounds, such as Benzamide, are classified as harmful if swallowed and are suspected of causing genetic defects[1][2]. Therefore, it is imperative to handle this compound as a hazardous substance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, a clear understanding of the potential hazards is essential. The benzamide functional group and aromatic amine moieties suggest potential toxicity. Prudent practice dictates treating this compound with a high degree of caution.

Assumed Hazard Profile:

  • Harmful if swallowed.[1][2]

  • May cause skin and eye irritation.

  • Suspected of causing genetic defects.[1][2]

  • Potential for dust formation, which may be harmful if inhaled.[1]

Mandatory Personal Protective Equipment (PPE): Proper PPE is your primary defense against exposure. The following must be worn when handling this compound waste:

  • Eye Protection: Safety glasses with side-shields or safety goggles conforming to EN166 or NIOSH standards are required.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: A lab coat or a chemical-protective suit is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved N100 (US) or P3 (EN 143) particle respirator.[1]

II. Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is routed to the correct disposal facility.

Core Principles:

  • Incompatibility: this compound waste must be stored separately from strong oxidizing agents and strong acids to prevent potentially violent reactions.[3]

  • Waste Stream: Designate a specific waste container for solid this compound and another for materials contaminated with it (e.g., gloves, weighing papers, pipette tips).

  • Container Choice: Use only appropriate, sealable containers for waste storage. High-density polyethylene (HDPE) containers are a preferred choice.[4] Ensure containers are clean, dry, and in good condition.

III. Step-by-Step Disposal Protocol

This protocol covers the lifecycle of waste from its generation at the bench to its removal by environmental health and safety (EH&S) professionals.

Step 1: Waste Generation and Collection

  • Solid Waste: Collect unreacted this compound powder, reaction byproducts, and contaminated solids (e.g., silica gel) in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Labware ("Sharps" and Consumables):

    • Disposable items such as gloves, weighing paper, and wipes heavily contaminated with the compound should be placed in a sealed bag within your solid chemical waste container.[5]

    • Empty stock bottles must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate is considered hazardous waste and must be collected in a designated solvent waste container.

  • Liquid Waste (Solutions): Solutions containing this compound must be collected in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

Step 2: Labeling the Waste Container Proper labeling is a regulatory requirement and critical for safety.[6] Your institution's EH&S department will provide specific labels, but they must contain the following information:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound". Do not use abbreviations.

  • An accurate list of all components in the container, including solvents, by percentage or volume.[3]

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date when waste was first added to the container.[4]

Step 3: Storage in a Satellite Accumulation Area (SAA) Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA) for temporary storage.[3][7]

  • The SAA must be at or near the point of waste generation and under the control of the lab personnel.[7]

  • Keep the waste container tightly closed at all times, except when adding waste.[4]

  • Store the container in a secondary containment bin to mitigate leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4][7]

Step 4: Arranging for Disposal

  • Once the waste container is full or has been in the SAA for up to one year (regulations may vary), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[3][4]

  • Trained EH&S professionals will then transport the waste to a central accumulation area before it is sent for final disposal by a licensed hazardous waste contractor, typically via incineration.[6]

Prohibition on Drain Disposal: Under no circumstances should this compound or its solutions be poured down the sink.[3] This compound is not readily biodegradable, and its introduction into the sanitary sewer system could harm aquatic life and interfere with wastewater treatment processes.

IV. Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, contact EH&S immediately.

  • Don PPE: Before cleaning, don the full PPE detailed in Section I.

  • Containment: Prevent the further spread of a solid spill.

  • Clean-up:

    • Carefully sweep up the solid material, avoiding the creation of dust.[1] A HEPA-filtered vacuum can be used for larger spills.

    • Place the swept-up material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and paper towels, collecting all materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.

V. Data and Workflow Visualization

Table 1: Hazard Summary and Handling Requirements

Hazard Classification (Assumed)GHS PictogramPersonal Protective Equipment (PPE)Incompatible MaterialsDisposal Route
Harmful if Swallowed (H302)

Safety Goggles, Nitrile Gloves, Lab CoatStrong Oxidizing Agents, Strong AcidsLicensed Hazardous Waste Contractor
Skin/Eye Irritant (H315/H319)

Safety Goggles, Nitrile Gloves, Lab CoatStrong Oxidizing Agents, Strong AcidsLicensed Hazardous Waste Contractor
Suspected Mutagen (H341)

Safety Goggles, Nitrile Gloves, Lab CoatStrong Oxidizing Agents, Strong AcidsLicensed Hazardous Waste Contractor

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams containing this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Action & Segregation cluster_3 Final Disposal Pathway Start Waste Generated (this compound) Solid Is the waste solid? (Powder, Contaminated Wipes) Start->Solid Characterize Liquid Is the waste liquid? (Solutions, Rinsate) Solid->Liquid No Solid_Waste Collect in 'Solid Hazardous Waste' Container Solid->Solid_Waste Yes Container Is the waste an empty container? Liquid->Container No Liquid_Waste Collect in 'Liquid Hazardous Waste' Container Liquid->Liquid_Waste Yes Rinse Triple-Rinse with Appropriate Solvent Container->Rinse Yes SAA Label and Store in Satellite Accumulation Area (SAA) Solid_Waste->SAA Liquid_Waste->SAA Rinse->Liquid_Waste Collect Rinsate Deface Deface Label and Dispose as Non-Hazardous Glass Rinse->Deface Pickup Arrange for EH&S Pickup SAA->Pickup

Caption: Decision workflow for proper waste segregation.

References

  • Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Lab Manager . Managing Hazardous Chemical Waste in the Lab. [Link]

  • American Chemical Society . Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency (EPA) . Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Pennsylvania EHRS . LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Loba Chemie . BENZAMIDE FOR SYNTHESIS MSDS. [Link]

  • Cole-Parmer . Material Safety Data Sheet - 2-(4-Aminophenyl). [Link]

  • Oker-Chemie GmbH . Aluminium potassium sulphate dodecahydrate Ph. Eur. SAFETY DATA SHEET. [Link]

  • Rowe Scientific . Aluminium Potassium Sulphate Dodecahydrate Safety Data Sheet. [Link]

  • Technion . Chemical Waste Management Guide. [Link]

  • The National Institutes of Health (NIH) . The NIH Drain Discharge Guide. [Link]

  • New Jersey Department of Health . HAZARD SUMMARY: Benzamide. [Link]

  • Oker-Chemie GmbH . POTASSIUM ALUM / Aluminium potassium sulphate dodecahydrate Ph. Eur.. [Link]

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Personal Protective Equipment (PPE) & Handling Guide: N-(4-Aminophenyl)-4-propoxybenzamide

[1][2]

Executive Safety Assessment

Status: High Caution / Potent Pharmacophore Primary Hazard Driver: Primary Aromatic Amine (Aniline Moiety)[1][2][3]

As researchers, we often treat "benzamides" as benign scaffolds. However, N-(4-Aminophenyl)-4-propoxybenzamide contains a 4-aminophenyl (aniline) substructure.[1][2][3] In the absence of comprehensive toxicological data for this specific CAS, we must apply the Precautionary Principle for Aromatic Amines .

The Toxicological Logic (Why we use this PPE):

  • Aniline Moiety: Primary aromatic amines are notorious for Methemoglobinemia (oxidizing hemoglobin to methemoglobin), causing cyanosis and hypoxia.[3] They are also frequent skin sensitizers .[2]

  • Propoxy Chain: The propoxy group increases lipophilicity (LogP), significantly enhancing the chemical's ability to penetrate the stratum corneum (skin barrier) compared to simple aniline.[3]

  • Dust Potential: As a solid powder, the primary route of high-dose exposure is inhalation of particulates during weighing.[3]

Hazard Identification & Risk Profile

Hazard ClassDescriptionCriticality
Acute Toxicity (Oral/Inhale) Potential for interference with oxygen transport (Methemoglobinemia).[1][2][3]High
Skin Sensitization High probability of allergic dermatitis upon repeated contact.[2][3]Medium
Eye Irritation Mechanical and chemical irritation to mucous membranes.[2][3]Medium
Carcinogenicity Suspected based on structural analogs (though not specifically listed for this CAS).[1][2][3]Precautionary

Expert Insight: Do not rely solely on the "Irritant" label often found on generic SDSs for research chemicals. The structural presence of an unsubstituted amino group on a benzene ring warrants handling this as a potential mutagen and blood toxin .

PPE Selection Matrix

This system is designed to prevent breakthrough (permeation) and inhalation.[3]

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm).[1][2][3] PPE: N95 (minimum) or P100 (preferred) if outside hood.[2][3]The solid state poses a dust hazard.[3] Simple surgical masks offer zero protection against chemical particulates.
Hand Protection Double Gloving Strategy: Inner: Nitrile (4 mil).[1][2][3] Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield®).[2][3]Aromatic amines can permeate thin nitrile. Double gloving creates a "sacrificial" outer layer and allows immediate doffing upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vent).[2][3]Safety glasses with side shields are insufficient for powders that can drift around lenses.
Body Protection Tyvek® Lab Coat (Closed front) + Chemical Resistant Apron .[2][3]Standard cotton coats absorb liquids/solids, holding the toxin against the skin. Tyvek repels particulates.

Operational Protocol: Step-by-Step Handling

Phase 1: Engineering Setup[1][2][3]
  • Verify Airflow: Ensure fume hood is operational.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[3]

    • Why: Benzamide derivatives are often static-prone.[1][2] Static discharge can scatter the powder, creating an invisible aerosol cloud.

Phase 2: Weighing & Solubilization[1][2][3]
  • Don PPE: Follow the order: Apron -> Respirator -> Goggles -> Inner Gloves -> Lab Coat -> Outer Gloves (tucked over coat cuffs).[1][2][3]

  • Transfer: Open the vial only inside the hood.

  • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to reuse without rigorous decontamination.

  • Solubilization: Dissolve the solid immediately after weighing.

    • Preferred Solvents: DMSO or DMF (Note: These solvents enhance skin absorption, making glove integrity critical).

    • Technique: Add solvent to the powder to minimize dust displacement.

Phase 3: Decontamination & Doffing[1][2][3]
  • Wipe Down: Clean balance and workspace with a surfactant (soap/water) followed by an alcohol wipe.[3]

    • Warning: Do not use bleach (hypochlorite) immediately on aniline spills; it can form chloroamines (toxic gases).[3] Use mild acid (dilute acetic acid) or soap first.

  • Doffing Sequence:

    • Remove Outer Gloves (turn inside out).

    • Remove Apron/Coat.

    • Remove Goggles/Respirator.

    • Remove Inner Gloves.

    • Wash Hands: Scrub for 60 seconds with soap and cool water (warm water opens pores).[2]

Visual Logic: Safety Decision Tree

The following diagram illustrates the decision logic for handling this compound based on its physical state and quantity.

SafetyLogicStartStart: Handling this compoundStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionIn Solution (DMSO/DMF)StateCheck->SolutionRiskSolidRisk: Dust Inhalation & Static ScatterSolid->RiskSolidRiskLiquidRisk: Enhanced Skin AbsorptionSolution->RiskLiquidControlSolidControl: Fume Hood + Anti-Static GunRiskSolid->ControlSolidControlLiquidControl: Double Nitrile Gloves + Splash ApronRiskLiquid->ControlLiquidActionProceed with ExperimentControlSolid->ActionControlLiquid->Action

Caption: Operational logic flow distinguishing risks between solid-state handling (inhalation focus) and solution-state handling (permeation focus).

Emergency Response & Disposal

Accidental Exposure[1][3]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[2] Do not use ethanol (it spreads the chemical and increases absorption).

  • Inhalation: Move to fresh air. Monitor for signs of Cyanosis (blue lips/fingernails) which indicates methemoglobinemia.[2][3] Seek medical attention and inform them of "Aromatic Amine Exposure."[3][4]

Waste Disposal[2][5][7][8]
  • Classification: Hazardous Organic Waste (Nitrogen-containing).[1][2][3]

  • Method: Chemical Incineration is the only acceptable disposal method.[2]

  • Protocol: Collect all solid waste, contaminated gloves, and weighing boats in a dedicated "Solid Toxic" bin. Label clearly with the full chemical name and "Toxic/Irritant."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6][7][8] National Academies Press.[8] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Safety and Health Topics: Aromatic Amines.[3][6][7][8][9][10][11][12] Retrieved from [Link][1][2][3]

  • PubChem. (2023).[2][3] Compound Summary for 4'-Aminobenzanilide (Structural Analog). National Library of Medicine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.